REACTION_CXSMILES
|
C(O)(=O)C[C:3]([CH2:8][C:9]([OH:11])=O)([C:5]([OH:7])=O)O.OP([O-])([O-])=O.[K+].[K+].Cl.[CH2:22]([NH2:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.Cl.[CH2:31]([C:38](O)=O)[C:32](CC(O)=O)=O>O.C(O)(=O)C>[CH2:22]([N:29]1[CH:31]2[CH2:38][C:9](=[O:11])[CH2:8][CH:3]1[CH2:5][O:7][CH2:32]2)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
K2HPO4
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
9.54 g
|
Type
|
reactant
|
Smiles
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Cl.C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
K2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
The pH of the solution was increased to 4
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature 48 h more
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
at which time it was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with Et2O
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was again cooled to 0° C. and basified to pH 11 with NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted three times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 0.1 M citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated NaHCO3, brine, dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (0 to 100% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to provide C-2 as a yellowish solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2COCC1CC(C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |